molecular formula C7H16ClNO2 B554989 (S)-Methyl 2-aminohexanoate hydrochloride CAS No. 3844-54-0

(S)-Methyl 2-aminohexanoate hydrochloride

Cat. No. B554989
CAS RN: 3844-54-0
M. Wt: 181.66 g/mol
InChI Key: FMMOVZRXLNVNBI-RGMNGODLSA-N
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Description

“(S)-Methyl 2-aminohexanoate hydrochloride” is a chemical compound. However, there is limited information available about this specific compound. It is similar to compounds like “tert-butyl (2R)-2-aminohexanoate hydrochloride” and “®-4-nitrobenzyl 2-aminohexanoate hydrochloride” which have been used in various chemical reactions12.



Synthesis Analysis

The synthesis of “(S)-Methyl 2-aminohexanoate hydrochloride” is not explicitly documented in the available resources. However, similar compounds are synthesized through various chemical reactions2.



Molecular Structure Analysis

The molecular structure of “(S)-Methyl 2-aminohexanoate hydrochloride” is not directly available. However, related compounds like “(S)-Aminohexanoate” have a molecular formula of C6H12NO23.



Chemical Reactions Analysis

The specific chemical reactions involving “(S)-Methyl 2-aminohexanoate hydrochloride” are not documented in the available resources. However, a related compound, 2-aminohexanoate, is known to be involved in transaminase reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Methyl 2-aminohexanoate hydrochloride” are not directly available. However, related compounds like “tert-butyl (2R)-2-aminohexanoate hydrochloride” have been documented1.


Scientific Research Applications

Material Science and Biomedical Applications

One significant area of application for compounds related to (S)-Methyl 2-aminohexanoate hydrochloride is in material science, particularly in the development of thermosensitive materials. Uslu et al. (2017) explored the thermosensitive properties of phosphazene derivatives bearing amino acid ester groups, including methyl 6-aminohexanoate hydrochloride. These compounds were synthesized and evaluated for their hydrolytic degradation and thermosensitive behaviors in aqueous solutions, highlighting their potential for biomedical applications due to their body temperature-sensitive lower critical solution temperatures (LCSTs) and degradation into harmless products (Uslu et al., 2017).

Pharmaceutical Synthesis and Drug Development

In pharmaceutical research, (S)-Methyl 2-aminohexanoate hydrochloride plays a role in the synthesis of various compounds. A study by Burk et al. (2003) detailed an enantioselective synthesis route for (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin), utilizing asymmetric hydrogenation of a related intermediate. This methodology underscores the importance of such compounds in synthesizing therapeutically relevant molecules with high enantiomeric excess, demonstrating the compound's utility in drug development processes (Burk et al., 2003).

Bioimaging

In the field of bioimaging, compounds similar to (S)-Methyl 2-aminohexanoate hydrochloride, such as 6-aminohexanoic acid, have been utilized to modify upconversion nanocrystals, enhancing their suitability as luminescent probes. Cao et al. (2011) reported the synthesis of high-quality, water-soluble, and surface-functionalized upconversion nanocrystals using 6-aminohexanoic acid. These nanocrystals exhibited strong luminescence and were successfully applied in bioimaging, demonstrating the potential of such compounds in creating effective luminescent biolabels for medical research (Cao et al., 2011).

Safety And Hazards

The safety and hazards of “(S)-Methyl 2-aminohexanoate hydrochloride” are not directly available. However, related compounds like “tert-butyl (2R)-2-aminohexanoate hydrochloride” have safety information available1.


Future Directions

The future directions for the study and application of “(S)-Methyl 2-aminohexanoate hydrochloride” are not directly available. However, the study of similar compounds continues to be an active area of research5.


Please note that this information is based on the available resources and may not be exhaustive or completely accurate for “(S)-Methyl 2-aminohexanoate hydrochloride”. For more detailed and specific information, consulting primary literature or a chemical database is recommended.


properties

IUPAC Name

methyl (2S)-2-aminohexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMOVZRXLNVNBI-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554799
Record name Methyl L-norleucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-aminohexanoate hydrochloride

CAS RN

3844-54-0
Record name L-Norleucine, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3844-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl L-norleucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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